molecular formula C12H15ClO2 B1347062 Benzoyl chloride, 4-(pentyloxy)- CAS No. 36823-84-4

Benzoyl chloride, 4-(pentyloxy)-

Cat. No.: B1347062
CAS No.: 36823-84-4
M. Wt: 226.7 g/mol
InChI Key: IBQDPNHVFRFCFK-UHFFFAOYSA-N
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Description

“Benzoyl chloride, 4-(pentyloxy)-” is a chemical compound with the CAS Number: 36823-84-4 . It has a molecular weight of 226.7 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(pentyloxy)benzoyl chloride . The InChI code for this compound is 1S/C12H15ClO2/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3 .


Physical and Chemical Properties Analysis

“Benzoyl chloride, 4-(pentyloxy)-” is a liquid .

Scientific Research Applications

Optical Switching Materials

A study by Jaworska et al. (2017) explored the properties of a series of 4-(4′-alkyloxyphenylazo)benzoyl chlorides, demonstrating their liquid-crystalline properties and fast switching times of cis-trans isomerization. These findings suggest potential applications in optical switching materials due to their durable and responsive nature (Jaworska, Korbecka, Kochel, & Galewski, 2017).

Antimicrobial Activity

Matche, Kulkarni, and Raj (2006) demonstrated the incorporation of benzoyl chloride into an ethylene acrylic acid polymer matrix, showing antimicrobial activity against Penicillium sp. and Aspergillus sp. This application is particularly relevant in food preservation and packaging to control microbial contamination (Matche, Kulkarni, & Raj, 2006).

Analytical Chemistry

Sun et al. (2001) developed a method for the determination of phenolic xenoestrogens using benzoyl chloride for precolumn derivatization, followed by solid-phase extraction and HPLC analysis. This approach offers a sensitive and selective method for detecting environmental pollutants (Sun, Wada, Kuroda, Hirayama, Nakazawa, & Nakashima, 2001).

Polymer Chemistry

Zhang et al. (2009) studied the synthesis of cellulose benzoates using benzoyl chlorides in an ionic liquid, highlighting the potential for creating cellulose-based materials with varied degrees of substitution. These materials have applications in coatings, films, and biodegradable plastics (Zhang, Wu, Cao, Sang, Zhang, & He, 2009).

Organic Synthesis

Zhang et al. (2002) explored the acylation of azaindoles at the C-3 position using benzoyl chloride, demonstrating an efficient method for synthesizing compounds with potential therapeutic applications (Zhang, Yang, Wong, Zhu, Meanwell, Kadow, & Wang, 2002).

Safety and Hazards

Benzoyl chloride compounds are generally considered hazardous. They may be harmful if swallowed, cause skin irritation, and may cause an allergic skin reaction . They are also toxic if inhaled and may cause respiratory irritation .

Properties

IUPAC Name

4-pentoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQDPNHVFRFCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068002
Record name Benzoyl chloride, 4-(pentyloxy)-
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Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

36823-84-4
Record name 4-Pentyloxybenzoyl chloride
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Record name p-Pentoxybenzoyl chloride
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Record name p-Pentoxybenzoyl chloride
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Record name Benzoyl chloride, 4-(pentyloxy)-
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Record name Benzoyl chloride, 4-(pentyloxy)-
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Record name 4-pentyloxybenzoyl chloride
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Record name P-PENTOXYBENZOYL CHLORIDE
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